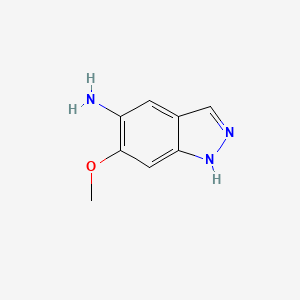
8-Bromo-1,3-dichloroisoquinoline
Vue d'ensemble
Description
8-Bromo-1,3-dichloroisoquinoline is a chemical compound with the molecular formula C9H4BrCl2N. It has a molecular weight of 276.94 g/mol .
Synthesis Analysis
1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford to 1-aryl-3-chloroisoquinolines . The reaction of amine with 1,3-dichloroisoquinoline has also been studied .Chemical Reactions Analysis
1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford to 1-aryl-3-chloroisoquinolines . The reaction of amine with 1,3-dichloroisoquinoline has been studied .Applications De Recherche Scientifique
Synthèse de dérivés d'isoquinoléine
8-Bromo-1,3-dichloroisoquinoline : est un précurseur précieux dans la synthèse de divers dérivés d'isoquinoléine. Ces dérivés sont importants en raison de leur présence dans de nombreux produits naturels et produits pharmaceutiques. Les substituants bromo et chloro sur le cycle isoquinoléine peuvent subir une fonctionnalisation supplémentaire, permettant la création d'architectures moléculaires complexes .
Réactions de couplage croisé catalysées par le palladium
Ce composé est souvent utilisé dans les réactions de couplage croisé catalysées par le palladium, telles que les couplages de Suzuki et de Stille. Ces réactions sont essentielles pour former des liaisons carbone-carbone, permettant la construction d'un large éventail de molécules organiques, y compris des polymères, des produits naturels et des ingrédients pharmaceutiques actifs .
Développement d'agents antimicrobiens
Des recherches ont été menées sur l'utilisation de This compound comme échafaudage pour développer de nouveaux agents antimicrobiens. Le noyau d'isoquinoléine halogéné peut être modifié pour cibler les enzymes bactériennes ou perturber la synthèse de la paroi cellulaire bactérienne, offrant des voies potentielles pour le développement d'antibiotiques .
Recherche anti-cancéreuse
Les isoquinoléines, y compris celles dérivées de This compound, ont montré des promesses dans la recherche anti-cancéreuse. Elles peuvent agir comme des inhibiteurs de kinases, perturbant les voies de signalisation des cellules cancéreuses, et ont des applications potentielles dans les thérapies anticancéreuses ciblées .
Capteurs chimiques
En raison de ses caractéristiques structurelles, This compound peut être utilisée dans la conception de capteurs chimiques. Ces capteurs peuvent détecter la présence d'ions ou de molécules spécifiques, ce qui les rend utiles dans la surveillance environnementale et les applications diagnostiques .
Safety and Hazards
8-Bromo-1,3-dichloroisoquinoline is classified as having acute toxicity, skin irritation, serious eye damage, specific target organ toxicity - single exposure (respiratory system), and long-term (chronic) aquatic hazard . It is toxic if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .
Mécanisme D'action
Mode of Action
It is known that the compound can undergo photolysis in response to irradiation with ultraviolet or near-visible light, releasing acetate and the remnant of the protecting group .
Biochemical Pathways
More research is needed to understand the compound’s role in biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 27695 , which could influence its pharmacokinetic properties.
Result of Action
The compound’s photolysis could potentially lead to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 8-Bromo-1,3-dichloroisoquinoline can be influenced by various environmental factors. These factors could include the presence of light (for photolysis), temperature, pH, and the presence of other molecules in the environment .
Analyse Biochimique
Biochemical Properties
8-Bromo-1,3-dichloroisoquinoline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind to certain enzymes, potentially inhibiting their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions can include covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The changes in gene expression can lead to alterations in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no toxic effects, while higher doses can lead to adverse effects such as toxicity or organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully monitor and adjust dosages to avoid toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and effects of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of this compound can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can influence mitochondrial function. The subcellular localization of this compound can significantly impact its biological effects .
Propriétés
IUPAC Name |
8-bromo-1,3-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJRRQJXKBBQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2C(=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


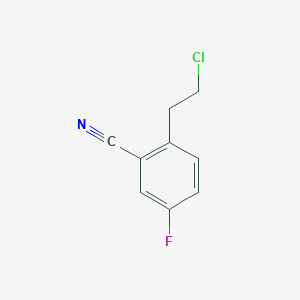
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)
![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)
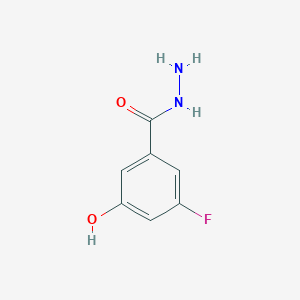
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)

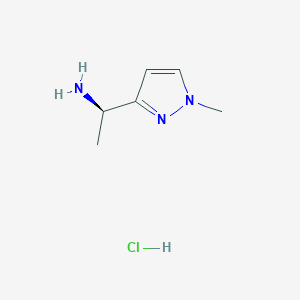

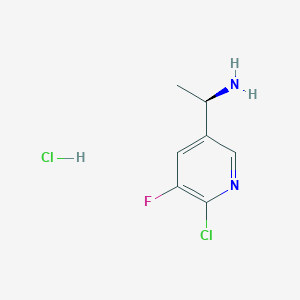
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
